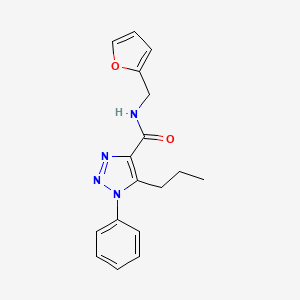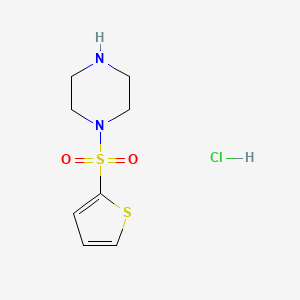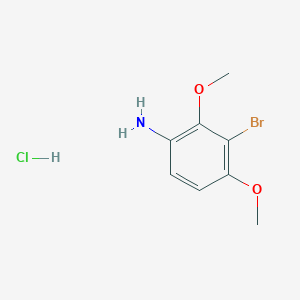
3-Bromo-2,4-dimethoxyaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2,4-dimethoxyaniline hydrochloride is a chemical compound with the CAS Number: 2567495-48-9 . It has a molecular weight of 268.54 .
Synthesis Analysis
The synthesis of anilines, which includes compounds like 3-Bromo-2,4-dimethoxyaniline;hydrochloride, can be achieved through various methods . These methods include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of 3-Bromo-2,4-dimethoxyaniline;hydrochloride can be analyzed using various methods. The InChI key can be used to identify the compound .Chemical Reactions Analysis
The chemical reactions involving 3-Bromo-2,4-dimethoxyaniline;hydrochloride can be complex and varied. The synthesis of anilines involves several types of reactions, including reactions of secondary amines, primary amines, and ammonia equivalents .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-2,4-dimethoxyaniline;hydrochloride include its molecular weight (268.54) and its InChI key .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Facile Synthesis and High-Spin Cationic States : A study described the synthesis of oligomers related to 3-Bromo-2,4-dimethoxyaniline hydrochloride. These oligomers exhibit U-shaped structures, suggesting a propensity for helical structures. Their redox properties were investigated, revealing the ability to oxidize into dications with triplet spin-multiplicity (Ito et al., 2002).
Chemical Synthesis and Analysis
- Preparation for Pharmacokinetic and Pharmacodynamic Evaluation : This research focused on synthesizing a compound related to 3-Bromo-2,4-dimethoxyaniline hydrochloride for in vivo pharmacokinetic and pharmacodynamic evaluation. The compound was synthesized with a specific yield and activity level, demonstrating its potential in scientific research applications (Wang et al., 1993).
Application in Organic Chemistry
- Use in Protecting Group for Oligoribonucleotide Synthesis : A study explored the use of a related group, the 3,4-dimethoxybenzyl group, as a protecting group in the synthesis of oligoribonucleotides. The study demonstrated that this group could be effectively removed without damaging glycosidic bonds, showing its utility in nucleic acid chemistry (Takaku et al., 1986).
Bischler Indole Synthesis
- Investigation in Bischler Indole Synthesis : Research was conducted on the cyclization of amino ketones derived from 3,5-dimethoxyaniline, demonstrating the formation of 2-arylindoles. This investigation contributes to the understanding of synthetic routes in organic chemistry (Black et al., 1980).
Analytical Chemistry
- Analytical Methods for Disinfection Byproducts : A method involving 3-3'-Dimethoxybenzidine, a related compound, was developed for determining bromate in ozonised water. This demonstrates the application of derivatives of 3-Bromo-2,4-dimethoxyaniline in analytical chemistry, particularly in water purification systems (Alonso-Mateos et al., 2008).
Novel Compounds and Bioevaluation
- Synthesis of Novel Compounds for Nematicidal Activity : A study synthesized derivatives of a compound related to 3-Bromo-2,4-dimethoxyaniline and evaluated their nematicidal activity. This highlights the potential use of such compounds in agriculture and pest control (Kumari et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-2,4-dimethoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2.ClH/c1-11-6-4-3-5(10)8(12-2)7(6)9;/h3-4H,10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCEXIACMBIOPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,4-dimethoxyaniline;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2697250.png)
![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)
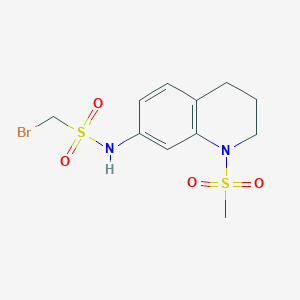
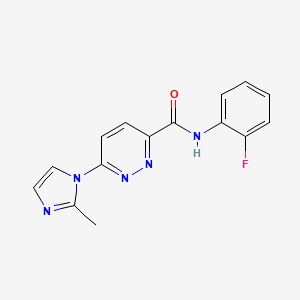
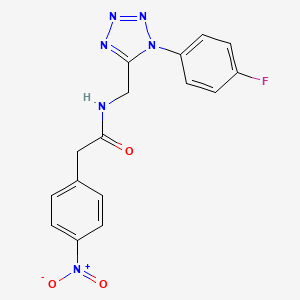
![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)
![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)
![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)
![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

